1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride
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Description
Molecular Structure Analysis
The molecular structure of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine hydrochloride consists of a piperazine ring with a sulfonyl group attached to a pyrazole moiety. The chlorine ion (HCl) forms the hydrochloride salt. For a visual representation, refer to the Sigma-Aldrich page .
Physical and Chemical Properties Analysis
Scientific Research Applications
Efficient Diazotransfer Reagents
The compound is utilized in the design and synthesis of new diazotransfer reagents like imidazole-1-sulfonyl azide hydrochloride. These reagents are efficient in converting primary amines into azides and activated methylene substrates into diazo compounds. They offer advantages like being prepared from inexpensive materials, shelf-stability, and ease of handling due to their crystalline form (Goddard-Borger & Stick, 2007).
Synthesis of Diazepane Systems
The compound is instrumental in a two-step synthesis approach for diazepane systems, using a Ugi multicomponent reaction followed by intramolecular SN2 reaction. This methodology is significant for synthesizing 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones, demonstrating its versatility in organic synthesis (Banfi et al., 2007).
Inhibitive Properties in Corrosion
This compound's derivatives, such as heterocyclic diazoles, have been investigated for their inhibitive properties in the corrosion of iron in acidic environments. These studies contribute to a better understanding of the structural and electronic factors influencing corrosion inhibition, making the compound relevant in materials science and engineering (Babić-Samardžija et al., 2005).
Green Synthesis of Heterocycles
The compound plays a role in the green chemistry domain, particularly in the synthesis of heterocycles like pyrazoles and diazepines. Methods have been developed for their synthesis in aqueous medium at room temperature, highlighting the compound's significance in environmentally friendly chemical processes (Polshettiwar & Varma, 2008).
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S.ClH/c1-12-8-9(7-11-12)16(14,15)13-5-2-3-10-4-6-13;/h7-8,10H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBMFEVKRJPTOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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